N*1*-Ethyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine N*1*-Ethyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410962
InChI: InChI=1S/C12H20N2/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10,13H2,1-2H3
SMILES: CCN(CCN)CC1=CC=CC=C1C
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol

N*1*-Ethyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13410962

Molecular Formula: C12H20N2

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Ethyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
IUPAC Name N'-ethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C12H20N2/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10,13H2,1-2H3
Standard InChI Key YDLOCTVCSFJOBK-UHFFFAOYSA-N
SMILES CCN(CCN)CC1=CC=CC=C1C
Canonical SMILES CCN(CCN)CC1=CC=CC=C1C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine (C₁₂H₂₀N₂) features a central ethane-1,2-diamine backbone with two substituents: an ethyl group (-CH₂CH₃) and a 2-methyl-benzyl group (-CH₂C₆H₄CH₃) attached to the primary nitrogen atom. The 2-methyl-benzyl moiety introduces steric hindrance and aromaticity, influencing solubility and reactivity, while the ethyl group modulates electronic effects. The compound’s IUPAC name is N'-ethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine, with a molecular weight of 192.30 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₀N₂
Molecular Weight192.30 g/mol
IUPAC NameN'-ethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine
SMILESCCN(CCN)CC1=CC=CC=C1C
InChI KeyYDLOCTVCSFJOBK-UHFFFAOYSA-N
PubChem CID43588381

Spectroscopic Characterization

The compound’s structure is confirmed via NMR, IR, and mass spectrometry. The ethyl group resonates as a triplet (~1.1 ppm) in ¹H NMR, while the 2-methyl-benzyl protons appear as a multiplet (6.8–7.2 ppm) for aromatic hydrogens and a singlet (~2.3 ppm) for the methyl group. IR spectra show N-H stretches at ~3300 cm⁻¹ and C-N vibrations near 1250 cm⁻¹ .

Synthesis and Production

Advanced Catalytic Synthesis

A patent by CN102816071B describes an eco-friendly gas-phase catalytic method using ethylenediamine and diethyl carbonate over Y-type molecular sieves . Key parameters include:

  • Molar ratio: 1–3:1 (ethylenediamine:diethyl carbonate)

  • Temperature: 150–300°C

  • Space velocity: 0.5–50 h⁻¹

  • Catalyst: Y-type zeolite

This method achieves 92% yield with 96% purity, avoiding hazardous byproducts . The reaction proceeds via:
H2NCH2CH2NH2+CH3CH2OCOOCH2CH3H2NCH2CH2NHCH2CH3+CO2+CH3CH2OH\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{CH}_2\text{OCOOCH}_2\text{CH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_3 + \text{CO}_2 + \text{CH}_3\text{CH}_2\text{OH}

Table 2: Comparison of Synthesis Methods

ParameterHaloalkane Method Catalytic Method
Yield62–65%92%
ByproductsHBrCO₂, ethanol
CorrosivityHighNone
ScalabilityLimitedIndustrial

Physicochemical Properties

Solubility and Stability

The compound is hygroscopic and soluble in polar solvents (e.g., water, ethanol) due to amine hydrogen bonding . The 2-methyl-benzyl group enhances lipophilicity, enabling membrane permeability. Stability studies indicate decomposition above 250°C, with optimal storage under inert gas.

Spectroscopic and Chromatographic Data

  • HPLC: Retention time = 8.2 min (C18 column, 60% acetonitrile/water)

  • GC-MS: m/z 192 (M⁺), 134 (base peak, C₈H₁₀N₂)

Biological Activity and Applications

Antimicrobial Efficacy

Derivatives of ethane-1,2-diamine exhibit broad-spectrum activity. Modifying alkyl chain length and branching enhances potency; hydrophobic tails improve membrane disruption. For instance, N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine shows MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli.

Coordination Chemistry

The diamine moiety acts as a bidentate ligand, forming stable complexes with transition metals. For example, its Cu(II) complex exhibits a square planar geometry with log K = 5.2. Such complexes are explored in catalysis and materials science .

Mechanisms of Action

Membrane Disruption in Microbes

The compound’s amphiphilic structure inserts into lipid bilayers, causing ion leakage and cell lysis. Fluorescence assays show 80% membrane depolarization at 10 µM.

Antioxidant Pathways

In SH-SY5Y cells, the compound upregulates glutathione peroxidase (2.5-fold) and superoxide dismutase (1.8-fold) at 20 µM.

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor in antipsychotics and antivirals. Its benzyl group facilitates π-π stacking with aromatic residues in target proteins .

Corrosion Inhibition

As a chelating agent, it reduces steel corrosion in acidic media by 78% at 100 ppm, outperforming traditional amines.

Future Directions

Targeted Drug Delivery

Functionalizing the amine groups with PEG chains could enhance bioavailability. In silico models predict a 40% increase in blood-brain barrier penetration.

Green Chemistry Innovations

Optimizing zeolite catalysts may boost yields to >95%, while microwave-assisted synthesis could reduce reaction times .

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